Methylaminoazobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

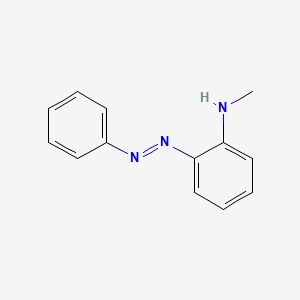

Methylaminoazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is known for its vibrant yellow color and has been widely used as a dye. It is also recognized for its potential carcinogenic properties, which have made it a subject of extensive research in toxicology and cancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylaminoazobenzene can be synthesized through the azo coupling reaction, which involves the reaction of a diazonium salt with an activated aromatic compound. The typical synthetic route includes the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with N-methylaniline under basic conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methylaminoazobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form azoxy compounds.

Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Azoxybenzene derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Methylaminoazobenzene has been extensively studied for its applications in various fields:

Chemistry: Used as a dye and a reagent in organic synthesis.

Biology: Studied for its mutagenic and carcinogenic properties, making it a model compound in cancer research.

Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

Industry: Utilized as a dye in textiles, plastics, and other materials

Mechanism of Action

The mechanism by which methylaminoazobenzene exerts its effects involves its interaction with cellular components. The compound can undergo metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and proteins. This binding can result in mutations and cellular damage, contributing to its carcinogenic properties. The primary molecular targets include DNA and various enzymes involved in metabolic processes .

Comparison with Similar Compounds

Azobenzene: Lacks the methylamino group and is less toxic.

Dimethylaminoazobenzene: Contains two methyl groups on the amino nitrogen, making it more lipophilic and potentially more toxic.

Aminoazobenzene: Contains an amino group instead of a methylamino group, with different reactivity and toxicity profiles

Uniqueness: this compound is unique due to its specific structural features, which influence its reactivity and biological effects. The presence of the methylamino group enhances its lipophilicity and ability to interact with cellular membranes, contributing to its distinct toxicological properties .

Properties

CAS No. |

55914-87-9 |

|---|---|

Molecular Formula |

C13H13N3 |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-methyl-2-phenyldiazenylaniline |

InChI |

InChI=1S/C13H13N3/c1-14-12-9-5-6-10-13(12)16-15-11-7-3-2-4-8-11/h2-10,14H,1H3 |

InChI Key |

CPKKERYUBQHXOC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.